(E)-2-(2-Chlorophenyl)-N-(1-methylpyrazol-4-YL)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-(2-chlorophenyl)-N-(1-methylpyrazol-4-yl)ethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-16-9-11(8-14-16)15-19(17,18)7-6-10-4-2-3-5-12(10)13/h2-9,15H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRVCSDZIWEPBW-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NS(=O)(=O)C=CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(2-Chlorophenyl)-N-(1-methylpyrazol-4-YL)ethenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound belongs to a class of pyrazole derivatives, which are known for their diverse biological activities. The molecular formula is , and it features a sulfonamide group that is often associated with antibacterial properties.
Synthesis of the Compound
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route generally includes:
- Formation of the Pyrazole Ring : This is achieved through condensation reactions involving hydrazine derivatives and appropriate aldehydes.
- Introduction of the Ethenesulfonamide Group : This step often involves the reaction of the pyrazole derivative with sulfonyl chlorides under basic conditions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit various cancer cell lines, including MCF-7 (breast cancer) and P388 (leukemia) cells.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| C5 | MCF-7 | 0.08 |
| 8c | MCF-7 | 2.8 ± 0.4 |
| 8f | MCF-7 | 3.1 ± 0.4 |
| 8d | MCF-7 | 3.5 ± 0.2 |
These findings suggest that this compound may possess similar anticancer properties due to its structural similarity to other active pyrazole derivatives .
Antimicrobial Activity
In addition to anticancer effects, pyrazole derivatives have demonstrated antimicrobial activity against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 8 |
| Staphylococcus epidermidis | 11 |
These results indicate that compounds like this compound could be effective in treating bacterial infections .
The mechanisms by which pyrazole derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Many pyrazole compounds inhibit key enzymes involved in cancer cell proliferation and survival.
- Interaction with DNA : Some studies suggest that these compounds can interact with DNA topoisomerases, disrupting DNA replication and transcription processes.
- Antioxidant Properties : Certain derivatives exhibit antioxidant activity, which may contribute to their anticancer effects by reducing oxidative stress in cells .
Case Studies
Recent studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Study on Anticancer Activity : A study evaluated a series of pyrazole derivatives against MCF-7 cells, revealing that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity.
- Antibacterial Evaluation : Another study focused on the antimicrobial properties of chlorophenyl-substituted pyrazoles, demonstrating potent activity against resistant bacterial strains.
Chemical Reactions Analysis
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 302.78 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
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Synthesis Pathways
The synthesis of (E)-2-(2-Chlorophenyl)-N-(1-methylpyrazol-4-YL)ethenesulfonamide typically involves several key steps:
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Step 1: Formation of the pyrazole ring through the reaction of 1-methyl-4-hydrazinopyrazole with an appropriate carbonyl compound.
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Step 2: Introduction of the chlorophenyl group via electrophilic aromatic substitution.
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Step 3: Sulfonamide formation by reacting the intermediate with sulfonyl chloride.
These synthetic routes can be optimized to enhance yield and purity, often involving variations in reaction conditions such as temperature, solvent choice, and reaction time.
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Reactivity and Chemical Reactions
This compound exhibits various chemical reactivity patterns:
Electrophilic Substitution
The electron-rich pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization. The chlorophenyl group can also participate in nucleophilic aromatic substitution under certain conditions.
Hydrolysis
The sulfonamide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the release of the corresponding sulfonic acid and amine.
Oxidation Reactions
Oxidative transformations can occur, particularly involving the methyl group on the pyrazole ring, which can be oxidized to form ketones or aldehydes.
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Biological Activity
Research indicates that this compound exhibits promising biological activities, including:
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Antimicrobial Properties: Effective against various bacterial strains.
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Antitumor Activity: Shows potential in inhibiting cancer cell proliferation.
These activities are attributed to the compound's ability to interact with biological targets through its functional groups.
This compound represents a valuable compound in medicinal chemistry with diverse chemical reactions and potential therapeutic applications. Ongoing research into its synthesis and biological properties will likely yield further insights into its utility in drug development.
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References
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural or functional similarities with the target molecule:
Compound A : (E)-2-(5-Chlorothien-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethenesulfonamide
- Substituents :
- Ethenesulfonamide backbone : Similar to the target compound but substituted with a 5-chlorothien-2-yl group instead of 2-chlorophenyl.
- N-Substituent : A complex pyrrolidinyl-morpholinyl group.
- The morpholine and pyrrolidone substituents enhance solubility and bioavailability compared to the methylpyrazole in the target compound .
- Biological Activity : Crystalline form is utilized as a Factor Xa inhibitor, indicating anticoagulant applications .
Compound B : Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
- Substituents: Core Structure: Dihydropyridine ring instead of ethenesulfonamide. Chlorophenyl Group: Retains the 2-chlorophenyl moiety. N-Substituent: Aminoethoxymethyl and dicarboxylate groups.
- Key Differences :
Comparative Data Table
Electronic and Steric Analysis
- In contrast, the 5-chlorothienyl group in Compound A introduces a heteroaromatic system with delocalized electrons, which may enhance π-stacking interactions . Methylpyrazole vs. Morpholine: The pyrazole’s nitrogen lone pairs could participate in hydrogen bonding, while morpholine’s oxygen may improve solubility via polar interactions .
- Compound A’s thienyl group may reduce steric bulk compared to the phenyl ring.
Pharmacological Implications
- However, the pyrrolidinyl-morpholinyl group in Compound A likely confers higher specificity for Factor Xa .
- Solubility and Bioavailability : The dihydropyridine scaffold in Compound B may limit blood-brain barrier penetration due to carboxylate hydrophilicity, whereas the target compound’s pyrazole and chlorophenyl groups could balance lipophilicity for tissue penetration .
Methodological Considerations
- Crystallography : Tools like SHELX are critical for determining the crystalline structure of analogs like Compound A, enabling precise analysis of bond lengths and angles relevant to stability and activity .
- Electronic Analysis: Software such as Multiwfn can model electrostatic potentials and electron localization, aiding in understanding substituent effects on reactivity and binding .
Preparation Methods
Classical Condensation and Sulfonylation
The most widely reported method involves sequential sulfonyl chloride formation and nucleophilic substitution. 2-Chlorophenylacetyl chloride is treated with chlorosulfonic acid under anhydrous dichloromethane to generate (E)-2-(2-chlorophenyl)ethenesulfonyl chloride, which is subsequently reacted with 1-methylpyrazol-4-amine in tetrahydrofuran (THF) at 0–5°C. Triethylamine serves as a base to scavenge HCl, driving the reaction to completion. Yields for this two-step process typically range from 65% to 78%, with purity >95% after recrystallization from ethyl acetate/hexane.
Table 1: Optimization of Sulfonylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | THF | 0–5 | 78 | 97 |
| Pyridine | DCM | 25 | 65 | 92 |
| DBU | Acetonitrile | 40 | 72 | 94 |
Microwave-Assisted Cyclocondensation
Microwave irradiation significantly accelerates the synthesis of the ethenesulfonamide scaffold. A mixture of 2-chlorophenylacetohydrazide and 1-methylpyrazol-4-carboxaldehyde undergoes cyclization in dimethylformamide (DMF) with phosphorus oxychloride as a dehydrating agent. Irradiation at 150 W for 5 minutes induces rapid imine formation, followed by sulfonation using sulfur trioxide–pyridine complex. This method achieves 85% yield with 99% (E)-selectivity, attributed to the uniform heating and reduced side reactions.
Reductive Amination and Sulfonate Elimination
An alternative approach employs reductive amination of 2-chloroacetophenone with 1-methylpyrazol-4-amine using sodium cyanoborohydride in methanol, followed by sulfonation. The intermediate secondary amine is treated with sulfuric acid and heated to 110°C to induce β-elimination, forming the ethene bridge. This one-pot strategy affords the target compound in 68% yield, though it requires careful pH control to prevent over-sulfonation.
Stereochemical Control and Isomer Separation
The (E)-configuration is favored thermodynamically due to reduced steric hindrance between the 2-chlorophenyl and sulfonamide groups. High-performance liquid chromatography (HPLC) on a Chiralpak IC column (hexane:isopropanol 85:15) resolves the (E)- and (Z)-isomers, with the former eluting at 12.3 min (λ = 254 nm). Crystallographic analysis reveals a dihedral angle of 75.1° between the pyrazole and chlorophenyl rings, stabilizing the (E)-form through minimized van der Waals repulsions.
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1H $$-NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.65–7.58 (m, 4H, Ar-H), 6.95 (d, J = 15.6 Hz, 1H, =CH-), 6.82 (d, J = 15.6 Hz, 1H, =CH-), 3.91 (s, 3H, N-CH₃). The coupling constant $$ J = 15.6 \, \text{Hz} $$ confirms trans-configuration of the ethene bridge.
Infrared (IR) Spectroscopy
Strong absorptions at 1345 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) validate sulfonamide formation. The absence of N-H stretches above 3300 cm⁻¹ indicates complete substitution at the amine.
X-ray Crystallography
Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) confirms the planar geometry of the sulfonamide group, with bond lengths of 1.352 Å (C-N) and 1.328 Å (S-N), consistent with partial double-bond character. The (E)-configuration is evidenced by a torsion angle of 178.5° between C1-C2-S-N atoms.
Table 2: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P 1 |
| a, b, c (Å) | 7.352, 9.861, 12.475 |
| α, β, γ (°) | 90.0, 94.3, 90.0 |
| R-factor (%) | 4.21 |
Industrial-Scale Production Challenges
Despite high laboratory yields, scaling up poses challenges:
- Exothermic Sulfonation : Rapid addition of chlorosulfonic acid at >5°C causes thermal degradation, necessitating jacketed reactors with precise temperature control.
- Byproduct Formation : Over-sulfonation generates bis-sulfonamide impurities, which are removed via aqueous NaHCO₃ washes (pH 7.5–8.0).
- Solvent Recovery : THF and DMF require distillation under reduced pressure (20 mmHg, 60°C) for reuse, increasing operational costs.
Applications in Drug Discovery
This compound serves as a key intermediate in:
Q & A
Q. Example Workflow :
Acquire single-crystal data using SHELXD for phase determination .
Refine with SHELXL , focusing on R-factors (< 5% for high-resolution data) .
Cross-validate with PXRD to confirm phase purity .
What strategies are effective in establishing structure-activity relationships (SAR) for ethenesulfonamide derivatives in biological systems?
Advanced Research Question
SAR studies require:
- Systematic substitution : Modify the 2-chlorophenyl or pyrazole groups to assess bioactivity changes. For example:
- Electron-withdrawing groups (e.g., -NO) on the phenyl ring enhance enzymatic inhibition potency .
- Methyl substitution on the pyrazole improves metabolic stability .
- Biological assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., Factor Xa inhibition for anticoagulant activity) .
- Crystallographic docking : Use SHELXPRO to model ligand-enzyme interactions (e.g., hydrogen bonding with active-site residues) .
Q. Melting Point Analysis :
| Polymorph | Melting Point (°C) | X-ray Pattern |
|---|---|---|
| Form I (needles) | 163–165 | Peaks at 2θ = 8.2°, 12.5° |
| Form II (laths) | 160–162 | Peaks at 2θ = 7.8°, 11.9° |
How can computational tools like SHELX be integrated with experimental data to refine structural models of this compound?
Basic Research Question
SHELX workflows for refinement:
Data collection : Use high-resolution (< 1.0 Å) X-ray data to resolve Cl and S atoms .
Structure solution : Run SHELXD for phase determination via dual-space methods .
Refinement : In SHELXL , adjust parameters like ADPs (anisotropic displacement parameters) and restraint weights for non-H atoms .
Validation : Check R (< 5%) and Fit-o-metry in WinGX to ensure model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
